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Compound of Interest

Compound Name: Diftalone

Cat. No.: B1670569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diftalone is a non-steroidal anti-inflammatory drug (NSAID) with a unique phthalazino[2,3-

b]phthalazine-dione core structure.[1][2] Historically recognized for its anti-inflammatory

properties, Diftalone has been a subject of interest in medicinal chemistry due to its

mechanism of action, which involves the inhibition of prostaglandin synthesis.[3] This technical

guide provides an in-depth overview of the chemical structure, physicochemical properties, and

pharmacological characteristics of Diftalone, intended for researchers and professionals in the

field of drug development.

Chemical Structure and Identifiers
Diftalone is chemically known as 5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione. Its

structure consists of a tetracyclic system derived from the fusion of two phthalazine moieties.
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Chemical Identifier Value

IUPAC Name
5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-

dione

CAS Number 21626-89-1

Molecular Formula C₁₆H₁₂N₂O₂

SMILES
C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=C

C=C4C3

InChI

InChI=1S/C16H12N2O2/c19-15-13-7-3-1-5-

11(13)9-17-16(20)14-8-4-2-6-12(14)10-

18(15)17/h1-8H,9-10H2

InChIKey CXSJGNHRBWJXEA-UHFFFAOYSA-N

PubChem CID 30717

Synonyms
Aladione, L-5418, Phthalazino[2,3-

b]phthalazine-5,12(7H,14H)-dione

Physicochemical Properties
The physicochemical properties of Diftalone are crucial for its formulation and pharmacokinetic

profile. A summary of these properties is presented below.

Property Value Source

Molecular Weight 264.28 g/mol PubChem

Melting Point 223.5 °C CAS Common Chemistry

LogP (calculated) 1.9 PubChem

Hydrogen Bond Donors 0 PubChem

Hydrogen Bond Acceptors 2 PubChem

Rotatable Bond Count 0 PubChem

Topological Polar Surface Area 40.6 Å² PubChem
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Pharmacological Properties
Diftalone exhibits its therapeutic effects primarily through its anti-inflammatory activity. The key

pharmacological aspects are summarized below.

Pharmacological
Parameter

Description Source

Therapeutic Category Anti-inflammatory agent MedchemExpress

Mechanism of Action
Inhibition of prostaglandin

synthesis
[3]

Pharmacological Action Anti-inflammatory [3]

While specific IC₅₀ values for Diftalone's inhibition of cyclooxygenase (COX) isoforms are not

readily available in the public domain, studies have shown that it is a potent inhibitor of

prostaglandin synthesis. Its activity has been reported to be greater than that of

phenylbutazone and aspirin, but less than indomethacin in bovine seminal vesicle microsome

preparations.[3] Detailed human pharmacokinetic data such as biological half-life, volume of

distribution, and clearance are not extensively documented in publicly accessible literature.

Mechanism of Action: Inhibition of Prostaglandin
Synthesis
The primary mechanism of action of Diftalone, like other NSAIDs, is the inhibition of the

cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. By blocking

the COX pathway, Diftalone prevents the conversion of arachidonic acid into prostaglandins,

which are key mediators of inflammation, pain, and fever.
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Prostaglandin Synthesis Pathway
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Caption: Diftalone's mechanism of action.

Experimental Protocols
General Synthesis of Phthalazino[2,3-b]phthalazine-
5,12(7H,14H)-dione
The synthesis of the core structure of Diftalone and its derivatives has been reported in the

scientific literature.[1] A general method for the preparation of the phthalazino[2,3-

b]phthalazine-5,12(7H,14H)-dione scaffold is described below. This protocol is representative

and may require optimization for specific derivatives.

Materials:
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Phthalic anhydride

Hydrazine hydrate

Appropriate solvent (e.g., ethanol, acetic acid)

Procedure:

Formation of Phthalhydrazide: A mixture of phthalic anhydride and hydrazine hydrate is

refluxed in a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated

until the formation of phthalhydrazide is complete, which can be monitored by thin-layer

chromatography (TLC).

Dimerization to form the Diftalone scaffold: The resulting phthalhydrazide is then subjected

to conditions that promote dimerization to form the phthalazino[2,3-b]phthalazine-

5,12(7H,14H)-dione structure. This step may involve heating at high temperatures,

potentially with a catalyst.

Purification: The crude product is cooled, and the resulting solid is collected by filtration. The

product is then purified by recrystallization from an appropriate solvent to yield the final

compound.

Characterization: The structure of the synthesized compound should be confirmed using

standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by High-

Performance Liquid Chromatography (HPLC) and melting point determination.

In Vitro Anti-inflammatory Activity Assay: Inhibition of
Prostaglandin Synthesis
This protocol describes a general method to assess the in vitro anti-inflammatory activity of

compounds like Diftalone by measuring the inhibition of prostaglandin synthesis in a bovine

seminal vesicle microsome preparation.[3]

Materials:

Bovine seminal vesicle microsomes (source of prostaglandin synthase)
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Arachidonic acid (substrate)

Test compound (Diftalone) and reference standards (e.g., Indomethacin, Phenylbutazone)

Buffer solution (e.g., Tris-HCl buffer)

Cofactors (e.g., glutathione, hydroquinone)

Method for prostaglandin quantification (e.g., Radioimmunoassay (RIA) or Enzyme-linked

immunosorbent assay (ELISA))

Procedure:

Preparation of Reaction Mixture: In a reaction tube, prepare a mixture containing the bovine

seminal vesicle microsome preparation, buffer, and cofactors.

Incubation with Test Compound: Add varying concentrations of Diftalone (or reference

standards) to the reaction tubes. A control tube with vehicle (e.g., DMSO) should also be

prepared. Pre-incubate the mixtures for a short period at 37°C.

Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid to each tube.

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

Termination of Reaction: Stop the reaction by adding a solution like citric acid or by placing

the tubes on ice.

Quantification of Prostaglandins: Measure the amount of prostaglandin E₂ (PGE₂) produced

in each sample using a suitable method like RIA or ELISA.

Data Analysis: Calculate the percentage inhibition of prostaglandin synthesis for each

concentration of Diftalone and the reference standards. Determine the IC₅₀ value (the

concentration of the compound that causes 50% inhibition of the enzyme activity).

Start Prepare Microsome
Reaction Mixture

Add Diftalone or
Reference Standard Pre-incubate at 37°C Add Arachidonic Acid Incubate at 37°C Terminate Reaction Quantify Prostaglandin E₂

(ELISA/RIA)
Calculate % Inhibition

and IC₅₀
End
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Caption: In Vitro Prostaglandin Synthesis Inhibition Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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